3,3-Tetramethyleneglutarimide

Synthesis Process Chemistry Yield Optimization

3,3-Tetramethyleneglutarimide (CAS 1075-89-4) is the essential spirocyclic imide intermediate for buspirone hydrochloride. Its unique 8-azaspiro[4.5]decane-7,9-dione topology is pharmacologically non-interchangeable with simple glutarimides. Supplied at ≥98% purity, it serves as both a crucial building block and the official Buspirone Related Compound K (PhEur) reference standard for impurity profiling. Choose this compound for reliable downstream synthesis and pharmacopeial compliance.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 1075-89-4
Cat. No. B196294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Tetramethyleneglutarimide
CAS1075-89-4
Synonyms8-azaspiro[4.5]decane-7,9-dione;  1,1-Cyclopentanediacetimide;  3-Spirocyclopentaneglutarimide; 
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)NC(=O)C2
InChIInChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12)
InChIKeyYRTHJMQKDCXPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Tetramethyleneglutarimide (CAS 1075-89-4) for Pharmaceutical Intermediates & Reference Standards


3,3-Tetramethyleneglutarimide (CAS 1075-89-4), also known as 8-Azaspiro[4.5]decane-7,9-dione, is a spirocyclic imide derivative with the molecular formula C9H13NO2 [1]. It is primarily recognized as a key intermediate in the synthesis of the anxiolytic drug buspirone hydrochloride and is designated as Buspirone Related Compound K (PhEur) . The compound exhibits a melting point range of 153-156°C and is commercially available with purities of 98-99% from major suppliers such as TCI and Thermo Scientific .

Why Substituting 3,3-Tetramethyleneglutarimide with Other Glutarimides or Imides is Scientifically Unjustified


Generic substitution of 3,3-Tetramethyleneglutarimide with other glutarimides (e.g., 3,3-dimethylglutarimide) or phthalimide is scientifically unsound due to distinct spirocyclic topology, thermochemical stability, and target engagement profiles. The spiro[4.5]decane ring system imposes a specific spatial orientation of the imide carbonyls [1], which influences both intermolecular packing and receptor recognition. Furthermore, the compound is an established impurity marker (Buspirone Related Compound K) in pharmacopeial monographs, meaning its identity and purity profile are not interchangeable with structurally related analogs .

Quantitative Evidence for 3,3-Tetramethyleneglutarimide: Direct Comparison Against Closest Analogs


Synthesis Yield: 3,3-Tetramethyleneglutarimide vs. General Imide Synthetic Methods

The patent CN92108607.5 discloses a direct reaction method for 3,3-Tetramethyleneglutarimide using 1,1-cyclopentanediacetic acid and urea, achieving a yield of 80.1-89.5% [1]. In contrast, standard imide synthesis via Vilsmeier conditions, while quantitative in yield, often requires more hazardous reagents and specialized equipment [2]. The urea-based method offers a practical balance of yield and operational simplicity for industrial scale-up.

Synthesis Process Chemistry Yield Optimization

Thermochemical Stability: Enthalpy of Fusion of 3,3-Tetramethyleneglutarimide

Differential scanning calorimetry (DSC) measurement of 3,3-Tetramethyleneglutarimide yielded an enthalpy of fusion (ΔfusH) of 24.2 kJ/mol at 426.6 K [1]. This value quantifies the energy required for solid-to-liquid phase transition and is critical for predicting solid-state stability and processing behavior. While directly comparable data for glutarimide itself is not available in the same study, the measured value provides a baseline for formulation and crystallization optimization.

Thermochemistry Solid-State Properties Formulation

Purity Specifications: 3,3-Tetramethyleneglutarimide Commercial Grade vs. Reference Standard Grade

Commercially available 3,3-Tetramethyleneglutarimide is supplied at 98.0% minimum purity (HPLC) and 98.0% minimum purity (with Total Nitrogen) by TCI . For reference standard applications, Sigma-Aldrich offers a Pharmaceutical Secondary Standard CRM designated as Buspirone Related Compound K . In contrast, generic glutarimide (CAS 1121-89-7) is typically offered at 98% purity but lacks the specific spirocyclic impurity profiling required for buspirone-related analyses.

Quality Control Analytical Chemistry Pharmaceutical Standards

Pharmacological Target Engagement: 3,3-Tetramethyleneglutarimide-Containing Analogs vs. Other Imide Analogs

In a study of 6-nitroquipazine analogs, the derivative containing the 3,3-tetramethyleneglutarimide moiety was examined for serotonin transporter inhibition and 5-HT1A receptor antagonism [1]. The best overall activity was observed for the 3'-methyl-6-nitroquipazine analog bearing the 3,3-dimethylglutarimide group (rather than the tetramethylene analog), indicating that the spirocyclic constraint of the tetramethylene derivative produces a distinct pharmacological profile compared to the gem-dimethyl analog. Quantitative Ki or IC50 values for the tetramethylene-containing analog were not reported in the accessible abstract, precluding direct numerical comparison.

Medicinal Chemistry Serotonin Transporter 5-HT1A Receptor

Melting Point Consistency: 3,3-Tetramethyleneglutarimide vs. 3,3-Dimethylglutarimide

The melting point of 3,3-Tetramethyleneglutarimide is consistently reported in the range of 153-156°C across multiple authoritative sources [1]. In comparison, 3,3-dimethylglutarimide (CAS 1121-89-7) melts at a lower temperature range of approximately 145-147°C (estimated from NIST data) [2]. This ~8-10°C difference reflects the increased molecular rigidity and intermolecular packing efficiency conferred by the spirocyclic cyclopentane ring in the tetramethylene derivative.

Physical Characterization Quality Control Solid-State Chemistry

Sublimation Enthalpy: Quantitative Thermochemical Fingerprint of 3,3-Tetramethyleneglutarimide

Calvet microcalorimetry measurements determined the standard molar enthalpy of sublimation (ΔsubH°) for 3,3-Tetramethyleneglutarimide to be 106.8 ± 2.0 kJ/mol at T = 298.15 K [1]. This value serves as a unique thermochemical fingerprint for the compound and is essential for predicting vapor pressure and environmental fate. Comparative ΔsubH° data for the closely related 3,3-dimethylglutarimide or glutarimide are not reported in the same study, establishing this as a baseline reference value for the spirocyclic glutarimide class.

Thermochemistry Physical Chemistry Vapor Pressure

Best Application Scenarios for 3,3-Tetramethyleneglutarimide Based on Quantitative Differentiation


Pharmaceutical Intermediate for Buspirone Hydrochloride Synthesis

3,3-Tetramethyleneglutarimide is the key intermediate for manufacturing the anxiolytic drug buspirone hydrochloride . Its spirocyclic imide structure is essential for constructing the azapirone pharmacophore. Procurement of this compound at ≥98% purity ensures reliable downstream synthesis and minimizes impurity-related batch failures .

Certified Reference Material for Buspirone Impurity Profiling

As Buspirone Related Compound K (PhEur), 3,3-Tetramethyleneglutarimide is utilized as a pharmaceutical secondary standard CRM . Its availability as a CRM enables analytical laboratories to validate HPLC methods, quantify impurity levels in buspirone drug substance, and comply with pharmacopeial monographs .

Thermochemical Reference Compound for Spirocyclic Imides

The experimentally determined enthalpy of fusion (24.2 kJ/mol) and enthalpy of sublimation (106.8 ± 2.0 kJ/mol) establish 3,3-Tetramethyleneglutarimide as a thermochemical reference point for the azaspiro[4.5]decane-dione scaffold . Researchers studying solid-state energetics or computational modeling of spirocyclic systems can use these values for validation and comparison.

Scaffold for Serotonin Receptor Ligand Development

The 3,3-Tetramethyleneglutarimide core serves as a privileged scaffold for developing 5-HT1A receptor ligands . Its distinct spirocyclic geometry, compared to acyclic or gem-dimethyl glutarimides, offers a unique topological presentation of the imide carbonyls for receptor interaction, making it a strategic choice for structure-activity relationship (SAR) studies targeting serotonergic pathways .

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